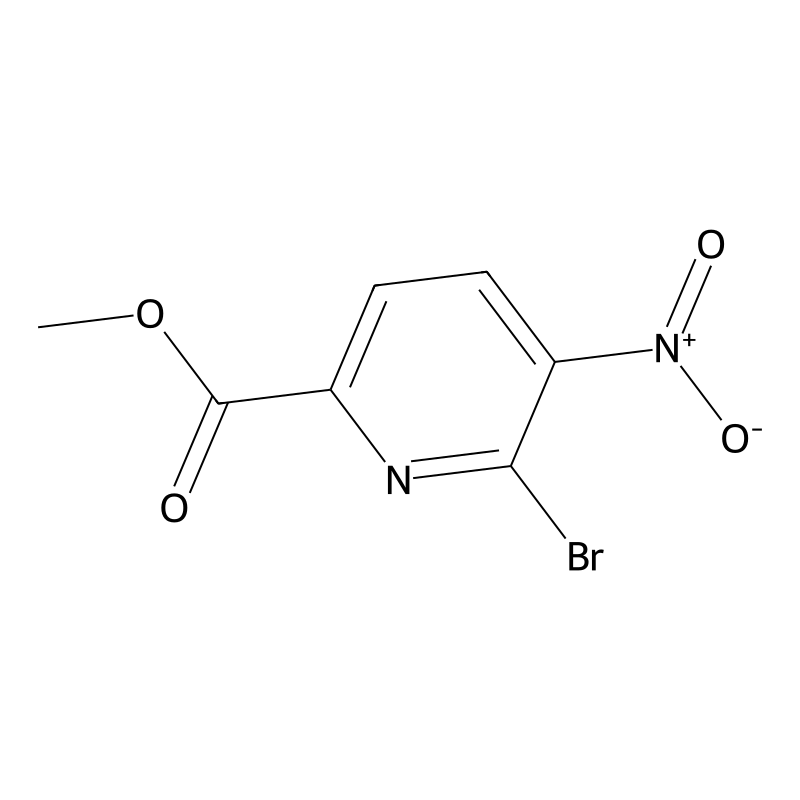

Methyl 6-bromo-5-nitropicolinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 6-bromo-5-nitropicolinate is an organic compound with the molecular formula C₇H₆BrN₁O₃. It belongs to the class of picolinates, which are derivatives of pyridine containing a carboxylic acid or its ester. This compound features a bromine atom and a nitro group at the 6th and 5th positions, respectively, of the picolinate structure, contributing to its unique chemical properties. The presence of these functional groups enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as:

- Reaction with amines to form amides.

- Reaction with alcohols to form ethers.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

- Esterification: The carboxylic acid moiety can react with alcohols to form esters, which are important in synthesizing various derivatives.

- Cross-Coupling Reactions: The bromo group allows for cross-coupling reactions with organometallic reagents (e.g., Suzuki or Heck reactions), facilitating the formation of more complex molecules.

- Electrophilic Aromatic Substitution: The nitro group can direct electrophiles to ortho or para positions on the aromatic ring during substitution reactions.

Methyl 6-bromo-5-nitropicolinate exhibits notable biological activities:

- Antimicrobial Properties: Compounds with similar structures have shown antimicrobial activity, suggesting potential applications in developing new antibiotics.

- Anticancer Activity: Preliminary studies indicate that derivatives of nitropyridines may possess anticancer properties, potentially acting through mechanisms that induce apoptosis in cancer cells.

- Enzyme Inhibition: Some studies suggest that compounds containing nitro and bromo groups can inhibit specific enzymes, making them candidates for drug development targeting various diseases.

The synthesis of methyl 6-bromo-5-nitropicolinate typically involves several steps:

- Bromination: Starting from 5-nitropicolinic acid or its derivatives, bromination can be achieved using bromine in acetic acid as a solvent.

- Esterification: The resulting acid can be converted to the methyl ester by reacting it with methanol in the presence of an acid catalyst.

- Purification: The final product is purified through recrystallization or chromatography techniques.

A specific synthetic route involves suspending 4-methyl-5-nitropyridin-2-ol in acetic acid and adding bromine dropwise, followed by further reactions to yield the desired compound .

Methyl 6-bromo-5-nitropicolinate has several applications:

- Pharmaceutical Research: Due to its biological activities, it is explored as a lead compound for developing new drugs.

- Agricultural Chemistry: Its potential antimicrobial properties may allow for use in developing plant protection agents.

- Chemical Synthesis: It serves as an intermediate in synthesizing other complex organic molecules, particularly those containing nitrogen heterocycles.

Interaction studies involving methyl 6-bromo-5-nitropicolinate focus on its binding affinity with various biological targets:

- Protein Binding Studies: Assessing how well the compound binds to proteins can provide insights into its pharmacokinetics and potential therapeutic effects.

- Enzyme Interaction: Investigating how this compound interacts with specific enzymes helps understand its mechanism of action and potential side effects.

- Cellular Uptake Studies: Understanding how efficiently cells absorb this compound can inform on its bioavailability and efficacy as a drug candidate.

Methyl 6-bromo-5-nitropicolinate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| Methyl 6-chloro-5-nitropicolinate | Chlorine instead of bromine | 0.81 |

| Methyl 6-amino-5-bromopicolinate | Amino group instead of nitro | 0.78 |

| Ethyl 5-bromo-6-chloropicolinate | Ethyl ester instead of methyl | 0.97 |

| Methyl 6-chloro-4-methylpicolinate | Chlorine at position 6 and methyl at position 4 | 0.81 |

| Methyl 3-bromo-4-methyl-5-nitropicolinate | Different positioning of substituents | 0.82 |

These compounds demonstrate variations in halogen substitution and functional groups that influence their reactivity and biological activities. Methyl 6-bromo-5-nitropicolinate stands out due to its specific combination of bromine and nitro groups, which may enhance its potential as a therapeutic agent compared to others listed.